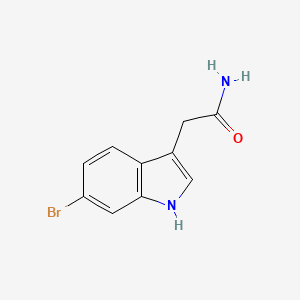

6-Bromoindole-3-acetamide

Description

BenchChem offers high-quality 6-Bromoindole-3-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoindole-3-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

2-(6-bromo-1H-indol-3-yl)acetamide |

InChI |

InChI=1S/C10H9BrN2O/c11-7-1-2-8-6(3-10(12)14)5-13-9(8)4-7/h1-2,4-5,13H,3H2,(H2,12,14) |

InChI Key |

VNGQPZHGKOMZAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Bromoindole-3-acetamide

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 6-bromoindole-3-acetamide, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and professionals in drug development with both the theoretical underpinnings and practical, field-proven insights necessary for the successful synthesis of this target molecule. We will dissect two primary synthetic strategies, offering a comparative analysis of their respective merits and challenges. The guide includes detailed, step-by-step experimental protocols, mechanistic discussions, and guidance on the characterization of intermediates and the final product. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 6-Bromoindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom at the 6-position of the indole ring, as in 6-bromoindole derivatives, can significantly modulate the molecule's electronic properties and lipophilicity, often leading to enhanced biological activity and improved pharmacokinetic profiles. 6-Bromoindole-3-acetamide, the focus of this guide, is a valuable building block for the synthesis of more complex bioactive molecules, including potential kinase inhibitors and other therapeutic agents. This guide will provide a comprehensive overview of its synthesis, empowering researchers to confidently produce this important intermediate.

Strategic Overview of Synthetic Pathways

The synthesis of 6-bromoindole-3-acetamide can be approached through two principal retrosynthetic disconnections, as illustrated below. Each strategy offers distinct advantages and presents unique experimental considerations.

Caption: Retrosynthetic analysis of 6-bromoindole-3-acetamide.

Pathway 1 offers a convergent and often high-yielding route commencing with the readily available 6-bromoindole. This pathway proceeds through a Friedel-Crafts acylation to install a glyoxylamide precursor at the C3 position, followed by a reduction.

Pathway 2 involves the initial synthesis of 6-bromoindole-3-acetic acid, which is subsequently converted to the target amide. While conceptually straightforward, the synthesis of the carboxylic acid intermediate can present challenges in regioselectivity.

This guide will primarily focus on a modified and more direct version of Pathway 1, which is often more efficient and controllable.

Recommended Synthetic Pathway: A Friedel-Crafts Acylation Approach

Based on established methodologies for the synthesis of related indole-3-glyoxylamides, a highly effective route to 6-bromoindole-3-acetamide involves a two-step sequence starting from 6-bromoindole: a Friedel-Crafts acylation with oxalyl chloride, followed by amidation of the resulting acyl chloride intermediate. A final reduction step converts the glyoxylamide to the desired acetamide.

Synthesis of the Starting Material: 6-Bromoindole

The successful synthesis of the target molecule begins with high-quality 6-bromoindole. The Fischer indole synthesis is a robust and widely employed method for the preparation of indole scaffolds.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone.[2]

Step 1: Synthesis of 4-Bromophenylhydrazine Hydrochloride

The precursor, 4-bromophenylhydrazine, is typically prepared from 4-bromoaniline via a diazotization reaction followed by reduction.[3]

Caption: Synthesis of 4-bromophenylhydrazine from 4-bromoaniline.

Step 2: Fischer Indole Synthesis of 6-Bromoindole

The Fischer indole synthesis proceeds by reacting 4-bromophenylhydrazine with a suitable carbonyl compound, such as acetaldehyde or an acetaldehyde equivalent, under acidic conditions.[1]

Caption: Fischer indole synthesis of 6-bromoindole.

Pathway 1, Step 1: Friedel-Crafts Acylation of 6-Bromoindole

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[4] In this context, the electron-rich indole ring acts as the nucleophile, attacking an electrophilic acylium ion. While the reaction often employs a Lewis acid catalyst, the high reactivity of the indole nucleus allows for acylation at the C3 position with highly reactive acylating agents like oxalyl chloride, sometimes without a catalyst. However, the presence of a Lewis acid such as aluminum chloride can enhance the reaction rate.[5]

Mechanism Insight: The reaction proceeds via the formation of an electrophilic acylium ion or a highly polarized complex between the oxalyl chloride and the Lewis acid. The indole C3 position, being the most nucleophilic site, attacks this electrophile, leading to a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the 3-acylindole derivative.

Experimental Protocol: Synthesis of 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride

-

Materials:

-

6-Bromoindole

-

Oxalyl chloride

-

Aluminum chloride (anhydrous)

-

Anhydrous dichloromethane (DCM)

-

Water

-

Ethyl acetate

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, suspend 40 g of 6-bromoindole in 450 ml of anhydrous dichloromethane.[5]

-

Carefully add 15 g of anhydrous aluminum chloride to the suspension while stirring.[5]

-

Slowly add 60 g of oxalyl chloride to the reaction mixture.[5]

-

Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction progress by TLC.[5]

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride. This intermediate is often used in the next step without further purification.

-

Pathway 1, Step 2: Amidation to form 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide

The highly reactive acyl chloride intermediate is readily converted to the corresponding primary amide by reaction with an ammonia source.[5][6] Aqueous ammonia (ammoniacal liquor) is a convenient and effective reagent for this transformation.[5]

Mechanism Insight: The amidation of an acyl chloride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the amide. A second equivalent of ammonia acts as a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide

-

Materials:

-

Crude 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride

-

Aqueous ammonia (ammoniacal liquor)

-

Water

-

Ethyl acetate

-

Silica gel for column chromatography

-

-

Procedure:

-

Prepare a mixture of 100 ml of water and 500 ml of concentrated aqueous ammonia in a suitable flask.[5]

-

To this vigorously stirred solution, add the crude 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride (approximately 45 g) portion-wise at room temperature.[5]

-

Continue stirring at room temperature for 4 hours.[5]

-

Extract the reaction mixture with ethyl acetate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide.[5]

-

Pathway 1, Step 3: Reduction to 6-Bromoindole-3-acetamide

The final step in this pathway is the reduction of the ketone group in the glyoxylamide intermediate to a methylene group, affording the target 6-bromoindole-3-acetamide. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a particularly effective choice for this transformation.[5]

Mechanism Insight: The reduction of a ketone with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the aluminohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the aqueous workup to yield the alcohol. In the case of an α-ketoamide, the reaction can proceed further to reduce the carbonyl to a methylene group.

Experimental Protocol: Synthesis of 6-Bromoindole-3-acetamide

-

Materials:

-

2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Sodium hydroxide solution

-

Ethyl acetate

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend a calculated amount of lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting suspension to remove the aluminum salts.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 6-bromoindole-3-acetamide.

-

Alternative Synthetic Pathway: Amidation of 6-Bromoindole-3-acetic Acid

An alternative route involves the direct amidation of 6-bromoindole-3-acetic acid. This pathway is conceptually simpler in its final step but relies on the efficient synthesis of the carboxylic acid precursor.

Synthesis of 6-Bromoindole-3-acetic Acid

The synthesis of 6-bromoindole-3-acetic acid can be challenging due to the regioselectivity of the bromination of the indole ring. Direct bromination of indole-3-acetic acid can lead to a mixture of products, including oxidation and bromination at other positions.[7] A more controlled approach would involve a multi-step synthesis starting from 6-bromoindole.

Amidation of 6-Bromoindole-3-acetic Acid

The direct conversion of a carboxylic acid to a primary amide requires a coupling agent to activate the carboxyl group.[8] Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents like HATU.[9][10]

Mechanism Insight (DCC Coupling): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. Ammonia can then act as a nucleophile, attacking the activated carbonyl group to form the amide. The byproduct, dicyclohexylurea, is insoluble in most organic solvents and can be removed by filtration.[11]

Caption: DCC-mediated amidation of 6-bromoindole-3-acetic acid.

Characterization of 6-Bromoindole-3-acetamide

The identity and purity of the synthesized 6-bromoindole-3-acetamide should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole ring protons, with characteristic splitting patterns. A singlet for the methylene protons of the acetamide group. Broad singlets for the amide and indole NH protons. |

| ¹³C NMR | Resonances for the eight carbons of the bromoindole core and the two carbons of the acetamide side chain, including the carbonyl carbon. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 6-bromoindole-3-acetamide (C₁₀H₉BrN₂O), along with a characteristic isotopic pattern for the bromine atom. |

| Melting Point | A sharp melting point range, indicative of high purity. |

Conclusion and Future Perspectives

This guide has detailed robust and reproducible synthetic pathways for the preparation of 6-bromoindole-3-acetamide. The Friedel-Crafts acylation route, followed by reduction, is presented as a highly effective and controllable strategy. The alternative pathway, involving the amidation of 6-bromoindole-3-acetic acid, offers a different approach, though the synthesis of the carboxylic acid precursor requires careful consideration of regioselectivity. By providing detailed protocols and mechanistic insights, this document serves as a valuable resource for researchers engaged in the synthesis of indole-based compounds for drug discovery and development. The methodologies described herein can be adapted for the synthesis of a diverse library of analogues, facilitating further exploration of the structure-activity relationships of this important class of molecules.

References

- CN104292145A - Preparation method of 6-bromoindole derivative.

-

6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI. [Link]

-

acetamide - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

6-bromoindole - Semantic Scholar. Semantic Scholar. [Link]

-

Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

n-bromoacetamide - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

General scheme for the synthesis of 3-acyl-6-bromoindole derivatives... - ResearchGate. ResearchGate. [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

-

Reaction between oxalyl chloride and indole. The Vespiary. [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

- CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.

-

Preparation of amides using DCC (video). Khan Academy. [Link]

-

How to efficiently couple Indole-3-acetic Acid to Peptide N-terminus? ResearchGate. [Link]

-

Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

-

Effect of Ammonia and Indole-3-acetic Acid Producing Endophytic Klebsiella pneumoniae YNA12 as a Bio-Herbicide for Weed Inhibition: Special Reference with Evening Primroses. MDPI. [Link]

-

Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Fischer Indole Synthesis. YouTube. [Link]

-

(PDF) Fischer Indole Synthesis. ResearchGate. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation | MDPI [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vc.bridgew.edu [vc.bridgew.edu]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. growingscience.com [growingscience.com]

- 11. Khan Academy [khanacademy.org]

An In-Depth Technical Guide to 6-Bromoindole-3-acetamide: Molecular Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoindole-3-acetamide, a halogenated derivative of the indole scaffold, represents a molecule of significant interest within contemporary medicinal chemistry and drug development. The indole nucleus is a prevalent pharmacophore, and its substitution, particularly with halogens, can profoundly influence its physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 6-bromoindole-3-acetamide, detailing its molecular structure, plausible synthetic routes, and exploring its potential therapeutic applications based on the established bioactivities of closely related analogues. Drawing on insights from the broader class of 6-bromoindoles and indole-3-acetamides, this document aims to equip researchers with the foundational knowledge necessary to explore the full potential of this compound in the pursuit of novel therapeutic agents.

Unveiling the Molecular Architecture

The molecular structure of 6-Bromoindole-3-acetamide is characterized by a bicyclic indole core, consisting of a fused benzene and pyrrole ring. A bromine atom is substituted at the 6-position of the benzene ring, and an acetamide group (-CH₂CONH₂) is attached to the 3-position of the pyrrole ring.

Key Structural Features:

-

Indole Core: The indole ring system is a privileged scaffold in medicinal chemistry, known for its ability to mimic the structure of tryptophan and interact with a wide range of biological targets.

-

Bromine Substitution: The presence of a bromine atom at the 6-position significantly impacts the molecule's electronic properties. Bromine is an electron-withdrawing group, which can influence the reactivity of the indole ring and enhance intermolecular interactions, such as halogen bonding. This substitution has been shown to be crucial for the biological activity of many indole derivatives.

-

Acetamide Moiety: The acetamide group at the 3-position provides a hydrogen bond donor and acceptor, which can facilitate binding to biological macromolecules like enzymes and receptors.

Physicochemical Properties (Predicted and Inferred):

| Property | Predicted/Inferred Value |

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.10 g/mol |

| Appearance | Likely a solid, ranging from off-white to light brown powder. |

| Melting Point | Expected to be a relatively high melting solid, similar to other indole derivatives. For comparison, 6-bromoindole-3-carboxaldehyde has a melting point of 202-206 °C.[1] |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO, DMF, and alcohols. |

Synthesis of 6-Bromoindole-3-acetamide: A Proposed Pathway

A definitive, published synthesis protocol for 6-Bromoindole-3-acetamide is not currently available. However, based on established organic chemistry principles and published methods for analogous compounds, a plausible and efficient synthetic route can be proposed. The most logical approach involves the amidation of 6-bromoindole-3-acetic acid.

A patent for the preparation of a related 6-bromoindole derivative outlines a synthetic sequence that includes an amidation step, supporting the feasibility of this proposed pathway.[2]

Proposed Synthetic Workflow:

Sources

6-Bromoindole-3-acetamide mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 6-Bromoindole-3-acetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromoindole-3-acetamide is an indole derivative with significant therapeutic potential, primarily attributed to its activity as an enzyme inhibitor. This technical guide synthesizes the current understanding of its mechanism of action, with a focus on its roles in antifungal and antibacterial applications. Evidence suggests that 6-Bromoindole-3-acetamide may exert its effects through the inhibition of critical enzymes involved in pathogen defense and metabolism. This document provides an in-depth analysis of its molecular targets, the experimental validation of its activity, and its potential for future drug development.

Introduction: The Therapeutic Potential of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Indole derivatives are known to possess anticancer, anti-inflammatory, antimicrobial, and antihyperglycemic properties, among others.[1][2] The versatility of the indole ring allows for a diverse range of chemical modifications, leading to compounds with specific and potent biological effects.

6-Bromoindole-3-acetamide, a member of this important class of compounds, has emerged as a molecule of interest for its potential therapeutic applications. Its mechanism of action is a subject of ongoing research, with evidence pointing towards specific enzyme inhibition as its primary mode of action. This guide will explore the known and putative mechanisms by which 6-Bromoindole-3-acetamide exerts its biological effects.

Core Mechanisms of Action

The biological activity of 6-Bromoindole-3-acetamide and its close analogs appears to be multifaceted, with at least two well-defined mechanisms of action against pathogenic microorganisms.

Antifungal Activity: Inhibition of Catalase and Disruption of Oxidative Stress Response

Recent studies on 3-acyl-6-bromoindoles, a class of compounds to which 6-Bromoindole-3-acetamide belongs, have revealed a potent antifungal activity against devastating plant pathogens such as Botrytis cinerea and Monilinia fructicola.[3] While the parent compound, 6-bromoindole, is effective at inhibiting mycelial growth, its acetylated derivative, 3-acetyl-6-bromoindole, is a formidable inhibitor of conidial germination.[3] This suggests a distinct mechanism of action for the 3-acetamide derivative.

Molecular docking studies have indicated that 3-acetyl-6-bromoindole has a strong affinity for catalase, a critical enzyme in the antioxidant defense system of fungi.[3] Catalase protects the fungal cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide. By inhibiting catalase, 6-Bromoindole-3-acetamide likely disrupts this protective mechanism, leading to an accumulation of reactive oxygen species and subsequent cell death, thereby preventing spore germination.[3]

Proposed Signaling Pathway: Antifungal Action

Caption: Proposed mechanism of antifungal action of 6-Bromoindole-3-acetamide.

Antibiotic Potentiation: Inhibition of Bacterial Cystathionine γ-Lyase (CGL)

A growing body of evidence suggests that 6-bromoindole derivatives can act as potent inhibitors of bacterial cystathionine γ-lyase (CGL).[4][5][6] CGL is a key enzyme in the bacterial defense against oxidative stress, as it is a primary generator of hydrogen sulfide (H₂S).[4][6] H₂S helps protect bacteria from antibiotics and the host immune response.

By inhibiting CGL, 6-bromoindole derivatives, and likely 6-Bromoindole-3-acetamide, can significantly reduce H₂S production in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.[5] This sensitizes the bacteria to antibiotics, effectively "potentiating" their antimicrobial activity.[4][5] This mechanism of action is particularly promising for combating antibiotic resistance.[4][6]

Experimental Validation of Mechanism

The proposed mechanisms of action for 6-Bromoindole-3-acetamide can be validated through a series of biochemical and cell-based assays.

Enzymatic Inhibition Assays

Direct inhibition of the target enzymes, catalase and CGL, can be quantified using in vitro enzymatic assays.

Table 1: Key Parameters for Enzymatic Inhibition Assays

| Parameter | Catalase Inhibition Assay | CGL Inhibition Assay |

| Enzyme Source | Recombinant or purified fungal catalase (e.g., from Aspergillus niger) | Recombinant or purified bacterial CGL (e.g., from S. aureus) |

| Substrate | Hydrogen Peroxide (H₂O₂) | L-Cystathionine |

| Detection Method | Spectrophotometric measurement of H₂O₂ degradation at 240 nm | Colorimetric detection of H₂S production using N,N-dimethyl-p-phenylenediamine (DMPD) |

| Inhibitor | 6-Bromoindole-3-acetamide | 6-Bromoindole-3-acetamide |

| Controls | No inhibitor (positive control), no enzyme (negative control) | No inhibitor (positive control), no enzyme (negative control) |

| Readout | IC₅₀ value (concentration of inhibitor required for 50% inhibition) | IC₅₀ value |

Experimental Protocol: Catalase Inhibition Assay

-

Prepare a reaction mixture containing phosphate buffer (pH 7.0), purified catalase, and varying concentrations of 6-Bromoindole-3-acetamide.

-

Pre-incubate the mixture at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding a known concentration of H₂O₂.

-

Immediately measure the decrease in absorbance at 240 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Cell-Based Assays

The biological effect of enzyme inhibition can be confirmed in a cellular context.

Table 2: Cell-Based Assays for Mechanism Validation

| Assay Type | Fungal Spore Germination Assay | Bacterial Growth Inhibition Assay (in combination with antibiotics) |

| Organism | Botrytis cinerea or Monilinia fructicola | Staphylococcus aureus or Pseudomonas aeruginosa |

| Treatment | 6-Bromoindole-3-acetamide at various concentrations | Sub-inhibitory concentration of an antibiotic (e.g., gentamicin) with or without 6-Bromoindole-3-acetamide |

| Incubation | 24-48 hours at 25°C | 18-24 hours at 37°C |

| Readout | Microscopic quantification of germinated vs. non-germinated spores | Measurement of optical density at 600 nm (OD₆₀₀) to determine bacterial growth |

| Expected Result | Dose-dependent inhibition of spore germination | Enhanced inhibition of bacterial growth in the presence of 6-Bromoindole-3-acetamide |

Experimental Workflow: Antibiotic Potentiation Assay

Caption: Workflow for assessing the antibiotic potentiation activity.

Broader Therapeutic Implications and Future Directions

While the antifungal and antibiotic-potentiating effects of 6-Bromoindole-3-acetamide are the most clearly defined, the broader class of indole-3-acetamide derivatives has been investigated for other therapeutic applications. These include:

-

Antihyperglycemic Agents: Some indole-3-acetamide derivatives have been shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion, suggesting potential for the management of diabetes.[2][7]

-

Anticancer and Anti-inflammatory Activity: The indole nucleus is present in many compounds with known anticancer and anti-inflammatory properties, suggesting that 6-Bromoindole-3-acetamide could be explored for these indications as well.[2]

Future research should focus on in vivo studies to confirm the efficacy and safety of 6-Bromoindole-3-acetamide in animal models of fungal and bacterial infections. Furthermore, structure-activity relationship (SAR) studies could lead to the development of more potent and selective analogs.

Conclusion

6-Bromoindole-3-acetamide is a promising therapeutic lead with well-supported mechanisms of action in the context of infectious diseases. Its ability to inhibit key enzymes in fungal and bacterial pathogens, specifically catalase and cystathionine γ-lyase, provides a strong rationale for its further development as an antifungal agent or an antibiotic potentiator. The experimental protocols and validation strategies outlined in this guide provide a framework for advancing our understanding and application of this potent indole derivative.

References

-

Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. [Link]

-

6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. PMC - PubMed Central. [Link]

-

6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI. [Link]

-

The Indole-3-Acetamide-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses. Frontiers. [Link]

-

The role of indole derivative in the growth of plants: A review. Frontiers. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]

-

Indole-3-acetamide – Chem-Impex. Chem-Impex. [Link]

-

Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. NIH. [Link]

-

Discovery of Indole-3-acetamide Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads. ResearchGate. [Link]

-

6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3. Semantic Scholar. [Link]

-

Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega. [Link]

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

6-Bromoindole-3-acetamide: The Halogenated Indole Scaffold in Drug Discovery & Agrochemicals

[1]

Executive Summary

6-Bromoindole-3-acetamide (CAS: 152213-62-2 ) represents a critical "privileged scaffold" in modern organic synthesis. Unlike serendipitous natural product discoveries, the prominence of this compound emerged from systematic Structure-Activity Relationship (SAR) campaigns targeting kinase inhibition (specifically CDKs) and the modulation of auxin signaling pathways in plant physiology.

This guide details the technical "discovery" of the molecule's utility—transitioning it from a theoretical derivative to a commercially vital intermediate. We explore its synthesis via the Gramine route, its role as a metabolic probe, and its application in synthesizing complex antiproliferative agents.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2-(6-bromo-1H-indol-3-yl)acetamide |

| CAS Number | 152213-62-2 |

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Key Motif | C6-Halogenated Indole (Halogen bond donor) |

The Discovery Logic: Why 6-Bromo?

The "discovery" of 6-Bromoindole-3-acetamide is rooted in the optimization of the indole pharmacophore.

The Halogen Effect in Medicinal Chemistry

Researchers identified that introducing a bromine atom at the C6 position of the indole ring significantly alters the physicochemical profile of the parent molecule (Indole-3-acetamide, IAM) without disrupting its steric fit in many binding pockets.

-

Metabolic Stability: The C6 position is a common site for oxidative metabolism (hydroxylation) in non-halogenated indoles. Bromine blocks this site, extending half-life.

-

Halogen Bonding: The C6-Br bond acts as a Lewis acid, capable of forming halogen bonds with carbonyl backbone oxygens in target proteins (e.g., Kinase hinge regions).

The Auxin Analog Rationale

In plant physiology, Indole-3-acetamide (IAM) is a precursor to the auxin Indole-3-acetic acid (IAA).[1][2] The 6-bromo derivative was "discovered" as a tool compound because it mimics IAM in transport but possesses distinct hydrolysis kinetics by the enzyme AMI1 (Amidase 1) , allowing for precise dissection of auxin biosynthesis pathways.

Validated Synthesis Protocol: The Gramine Route

While various routes exist, the Mannich Base (Gramine) Strategy is the industry standard for high-purity synthesis, avoiding the polymerization issues often seen with direct alkylation.

Reaction Workflow (Graphviz Visualization)

Figure 1: The Gramine-Nitrile synthetic pathway for 6-Bromoindole-3-acetamide.

Detailed Methodology

Step 1: Synthesis of 6-Bromo-gramine

-

Reagents: 6-Bromoindole (1.0 eq), Dimethylamine (40% aq, 1.5 eq), Formaldehyde (37% aq, 1.5 eq), Acetic Acid.

-

Procedure: Dissolve 6-bromoindole in acetic acid. Add dimethylamine and formaldehyde dropwise at 0°C. Stir at room temperature for 4 hours.

-

Workup: Neutralize with NaOH. The solid precipitate (Gramine derivative) is filtered and dried.

-

Checkpoint: Verify formation by NMR (Look for -CH2-N(Me)2 singlet around 2.2 ppm).

-

Step 2: Cyanation to Acetonitrile

-

Reagents: 6-Bromo-gramine (1.0 eq), NaCN (2.5 eq), 50% Ethanol/Water.

-

Procedure: Reflux the mixture for 6–12 hours. The cyanide displaces the dimethylamine group (elimination-addition mechanism).

-

Safety: Perform in a well-ventilated fume hood with cyanide sensors active.

Step 3: Hydrolysis to Acetamide

-

Reagents: 6-Bromoindole-3-acetonitrile, Polyphosphoric acid (PPA) or H₂SO₄.

-

Procedure: Stir the nitrile in PPA at 40–60°C. Monitor by TLC. Stop reaction before it hydrolyzes fully to the carboxylic acid.

-

Purification: Pour onto ice water. Filter the precipitate.[3] Recrystallize from Ethanol/Water.

Biological Applications & Mechanism

Kinase Inhibition (Oncology)

In the context of patent US20040048915A1 , 6-Bromoindole-3-acetamide serves as a precursor to potent CDK (Cyclin-Dependent Kinase) inhibitors.

-

Mechanism: The amide nitrogen acts as a linker attachment point, while the 6-bromoindole core wedges into the ATP-binding pocket of the kinase.

-

Selectivity: The bromine atom occupies a hydrophobic sub-pocket (often the "gatekeeper" region), improving selectivity against off-target kinases.

Plant Growth Regulation (Agrochemicals)

As a substrate for AMI1 , 6-Bromoindole-3-acetamide acts as a "slow-release" auxin source or a competitive inhibitor depending on the plant species.

-

Experiment: In Arabidopsis root growth assays, 6-Br-IAM shows reduced potency compared to IAM, allowing for fine-tuned growth control without the toxicity of auxin overdose.

References

-

Methods and compounds for treating proliferative diseases. (2004). US Patent 20040048915A1.[4] Link

-

Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents. (2021). ACS Omega.[5] Link

-

Accumulation of the Auxin Precursor Indole-3-Acetamide Curtails Growth. (2021). International Journal of Molecular Sciences. Link

-

6-Bromoindole-3-acetamide Product Data. Alfa Chemistry / ChemicalBook. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Accumulation of the Auxin Precursor Indole-3-Acetamide Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20040048915A1 - Methods and compounds for treating proliferative diseases - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

The Halogenated Auxin Precursor: 6-Bromoindole-3-acetamide

The following technical guide is structured to serve as an authoritative reference for the synthesis, biological mechanism, and application of 6-Bromoindole-3-acetamide (6-Br-IAM) .

A Technical Guide to Synthesis, Mechanism, and Application

Executive Summary & Chemical Identity

6-Bromoindole-3-acetamide (6-Br-IAM) is a halogenated derivative of the natural auxin precursor indole-3-acetamide (IAM). It occupies a critical niche in both agricultural biotechnology and medicinal chemistry. Unlike its non-halogenated parent, the presence of a bromine atom at the C6 position significantly alters the molecule's electronic distribution and lipophilicity (LogP), enhancing its utility as a metabolic probe and a pharmacological scaffold.

-

CAS Registry Number: 103986-23-8 (General 6-bromoindole derivatives reference)

-

Molecular Formula:

-

Molecular Weight: 253.10 g/mol

-

Core Utility: Auxin biosynthesis inhibition (anti-auxin), fungal growth control, and pharmaceutical intermediate (kinase inhibitors).

Synthetic Architecture

The synthesis of 6-Br-IAM requires precise regiocontrol to preserve the halogen moiety while constructing the acetamide side chain. The most robust, self-validating protocol relies on the Nitrile Hydrolysis Route , which avoids the harsh reducing conditions required by glyoxylamide intermediates.

2.1 The "Gold Standard" Synthetic Pathway

This pathway utilizes a Mannich reaction followed by cyanide displacement and controlled hydrolysis .

Figure 1: Step-wise synthesis of 6-Bromoindole-3-acetamide via the Gramine-Nitrile route.

2.2 Detailed Protocol: Controlled Nitrile Hydrolysis

Rationale: Direct hydrolysis of nitriles usually yields carboxylic acids.[1] To stop at the amide (6-Br-IAM), we utilize the hydration energy difference in concentrated acid at low temperatures.

Reagents:

-

6-Bromoindole-3-acetonitrile (Precursor)

-

Sulfuric Acid (

, 85-90%) -

Ice-water bath

-

Ammonium hydroxide (

) for neutralization

Step-by-Step Methodology:

-

Solubilization: Place 5.0 mmol of 6-bromoindole-3-acetonitrile in a round-bottom flask.

-

Acid Addition: Add 10 mL of 85%

dropwise while maintaining the temperature at 0–5°C using an ice bath. Mechanistic Note: The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water, forming the imidate intermediate. -

Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Solvent: EtOAc/Hexane 1:1). The nitrile spot (

) should disappear, replaced by the lower amide spot ( -

Quenching: Pour the reaction mixture slowly onto 50g of crushed ice.

-

Neutralization: Carefully adjust pH to ~8 using 25%

. Caution: Exothermic. -

Isolation: The product will precipitate as a white/off-white solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Biological Interface: The IAM Pathway

6-Br-IAM is biologically significant because it interacts with Indole-3-acetamide hydrolase (IaaH/AMI1) . This enzyme is responsible for converting IAM into Indole-3-acetic acid (IAA), the primary plant auxin.[2]

3.1 Mechanism of Action

In plant-pathogen interactions (e.g., Pseudomonas savastanoi or Agrobacterium), bacteria secrete IAM to hijack plant growth.

-

Substrate Mimicry: 6-Br-IAM enters the active site of IaaH.

-

Steric Blockade: The bulky bromine at C6 creates steric hindrance within the hydrophobic pocket of the enzyme, potentially slowing hydrolysis compared to native IAM.

-

Metabolic Fate: If hydrolyzed, it yields 6-Bromo-IAA , a synthetic auxin with high herbicidal activity due to its resistance to oxidative degradation by plant peroxidases.

Figure 2: The enzymatic conversion of 6-Br-IAM by Indole-3-acetamide hydrolase (IaaH).

Physicochemical Data & Comparison

The introduction of bromine drastically alters the molecule's behavior in biological systems.

| Property | Indole-3-acetamide (IAM) | 6-Bromoindole-3-acetamide (6-Br-IAM) | Impact of Modification |

| Molecular Weight | 174.20 | 253.10 | Increased steric bulk. |

| LogP (Lipophilicity) | ~1.3 | ~2.1 | Enhanced membrane permeability; higher affinity for hydrophobic pockets. |

| Electronic Effect | Neutral | Electron Withdrawing (Inductive) | Increases acidity of the indole NH; alters H-bond donor capability. |

| Biological Role | Native Auxin Precursor | Auxin Antagonist / Fungal Inhibitor | 6-Br derivatives often inhibit fungal mycelial growth [1]. |

Applications in Research & Development

5.1 Agrochemical Discovery

6-Br-IAM serves as a lead compound for anti-auxins . By saturating the IaaH enzyme or the TIR1 auxin receptor (after conversion to 6-Br-IAA), it can uncouple plant growth signaling.

-

Key Insight: 6-bromoindoles have shown specific efficacy against fungal pathogens like Botrytis cinerea, where they inhibit mycelial growth by targeting succinate dehydrogenase, a mechanism distinct from simple auxin signaling [1].

5.2 Medicinal Chemistry Scaffold

The 6-bromoindole core is a "privileged structure" in drug design.

-

Cystathionine

-Lyase Inhibitors: 6-bromoindole derivatives function as potentiators for antibiotics by inhibiting bacterial defense enzymes [2].[3][4] -

Antiviral Agents: The 6-position is a critical vector for optimizing binding affinity in non-nucleoside reverse transcriptase inhibitors (NNRTIs).

References

-

Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives. MDPI. Available at: [Link] (Contextualized from general 6-bromoindole antifungal studies).

-

6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. PubMed Central. Available at: [Link]

-

Accumulation of the Auxin Precursor Indole-3-Acetamide Curtails Growth. PubMed. Available at: [Link]

-

Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents. NIH. Available at: [Link]

-

Hydrolysis of Nitriles to Amides. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 2. Two homologous INDOLE-3-ACETAMIDE (IAM) HYDROLASE genes are required for the auxin effects of IAM in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Bromoindole-3-acetamide

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] Its structural versatility allows for interaction with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] This guide focuses on a specific derivative, 6-Bromoindole-3-acetamide, a compound whose therapeutic potential is suggested by the activities of structurally related molecules. While direct studies on 6-Bromoindole-3-acetamide are limited, this document extrapolates from established findings on 6-bromoindoles and indole-3-acetamides to propose and explore its most promising therapeutic targets. We will delve into the mechanistic rationale for these potential targets, provide detailed experimental workflows for their identification and validation, and offer a forward-looking perspective on the development of this compound as a novel therapeutic agent.

Introduction: The Rationale for Investigating 6-Bromoindole-3-acetamide

The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone of modern drug discovery.[2][4] Its presence in essential biomolecules like the amino acid tryptophan and neurotransmitter serotonin underscores its fundamental biological relevance. Chemical modifications to the indole core have yielded potent drugs such as the anti-inflammatory indomethacin and the multi-kinase inhibitor sunitinib, which is used in cancer therapy.[6][7]

6-Bromoindole-3-acetamide features two key substitutions on the indole scaffold:

-

A bromine atom at the 6-position: Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability. The 6-bromoindole moiety is found in marine natural products with anti-inflammatory properties and is a key feature in synthetic inhibitors of bacterial enzymes.[8][9][10]

-

An acetamide group at the 3-position: The indole-3-acetamide structure is related to the plant hormone auxin and serves as a versatile pharmacophore. Derivatives have shown a wide spectrum of biological activities, including antioxidant, anti-convulsant, and anti-diabetic properties.[1][3][11]

The combination of these two moieties suggests that 6-Bromoindole-3-acetamide could interact with targets implicated in oncology, infectious diseases, and inflammatory disorders. This guide provides a systematic exploration of these possibilities.

Potential Therapeutic Target Classes and Mechanisms

Based on the activities of related compounds, we can hypothesize several high-priority target classes for 6-Bromoindole-3-acetamide.

Oncology: Protein Kinases and Apoptosis Regulators

The indole scaffold is central to many kinase inhibitors.[6][7] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[5][6]

-

Hypothesized Target: Glycogen Synthase Kinase 3β (GSK-3β). Aberrant GSK-3β activation is implicated in several cancers, and indole derivatives have been successfully developed as inhibitors.[5][6]

-

Proposed Mechanism of Action: 6-Bromoindole-3-acetamide may act as an ATP-competitive inhibitor, binding to the kinase domain of GSK-3β. This would block the phosphorylation of downstream substrates involved in cell proliferation and survival, such as β-catenin and Cyclin D1, ultimately inducing cell cycle arrest and apoptosis.[12]

The diagram below illustrates the potential inhibitory effect of 6-Bromoindole-3-acetamide on a generic kinase signaling pathway.

Caption: A three-phase workflow for robust target identification and validation.

Phase 1: Unbiased Target Identification via Affinity-Based Proteomics

This initial phase aims to capture all potential protein binders from a complex biological sample without prior bias.

Causality: The principle is that a protein that physically interacts with the drug in a cellular extract is a potential target. By immobilizing a derivative of the drug on a solid support, we can selectively "fish out" these binding partners.

Protocol: Chemical Probe Pulldown Assay

-

Probe Synthesis: Synthesize an analog of 6-Bromoindole-3-acetamide that incorporates a linker arm and a terminal reactive group (e.g., an alkyne or biotin) for conjugation to a solid support (e.g., Sepharose beads).

-

Cell Lysate Preparation: Culture relevant cells (e.g., MCF-7 breast cancer cells for oncology targets) and prepare a native protein lysate using a non-denaturing lysis buffer.

-

Incubation: Incubate the cell lysate with the drug-conjugated beads. As a crucial control, also incubate lysate with unconjugated beads.

-

Competitive Elution (Self-Validation): To distinguish specific binders from non-specific ones, perform a parallel incubation where the lysate is pre-treated with an excess of free, unconjugated 6-Bromoindole-3-acetamide. True binding partners will be outcompeted by the free drug and will not bind to the beads.

-

Washing and Elution: Thoroughly wash the beads to remove non-specific proteins. Elute the specifically bound proteins.

-

Protein Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein lists from the drug-bead pulldown, the control-bead pulldown, and the competitive elution pulldown. A high-confidence "hit" will be abundant in the first condition and significantly reduced or absent in the other two.

Table 1: Representative Data from a Hypothetical Proteomics Screen

| Protein ID | Spectral Counts (Drug Beads) | Spectral Counts (Control Beads) | Spectral Counts (Competitive Elution) | Hit Confidence |

| P19838 (GSK3B) | 152 | 3 | 12 | High |

| Q02750 (BTK) | 118 | 5 | 9 | High |

| P04637 (TP53) | 8 | 6 | 7 | Low |

| P62258 (ACTB) | 210 | 198 | 205 | Non-specific |

Phase 2: Confirming Target Engagement in a Cellular Context

A proteomics hit shows an interaction in vitro. We must confirm that the drug engages this target within intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.

Causality: Ligand binding stabilizes a protein's structure, increasing its resistance to thermal denaturation. By heating cells treated with the drug and measuring the amount of soluble target protein remaining, we can quantify engagement.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with 6-Bromoindole-3-acetamide across a range of concentrations. Include a vehicle control (e.g., DMSO).

-

Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. One aliquot remains at room temperature as a non-heated control.

-

Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated precipitate by high-speed centrifugation.

-

Protein Quantification: Analyze the soluble fractions via Western Blot or ELISA using an antibody specific for the putative target protein (e.g., anti-GSK-3β).

-

Data Analysis: Plot the amount of soluble protein versus temperature for each drug concentration. A positive result is a rightward shift in the melting curve in the presence of the drug, indicating stabilization.

Phase 3: Validating Functional Consequences of Target Engagement

Confirmation of binding must be linked to a functional cellular outcome. This step validates that the drug-target interaction alters the protein's biological activity.

Causality: If 6-Bromoindole-3-acetamide inhibits GSK-3β, we should observe a change in the phosphorylation status of its known downstream substrates.

Protocol: Functional Cell-Based Assay (Phospho-Substrate Western Blot)

-

Cell Treatment: Treat cells with increasing concentrations of 6-Bromoindole-3-acetamide for a defined period (e.g., 2 hours).

-

Protein Extraction: Lyse the cells and quantify total protein concentration.

-

Western Blot Analysis: Perform Western blotting on the lysates using two primary antibodies: one that recognizes a phosphorylated form of a known GSK-3β substrate (e.g., Phospho-β-catenin Ser33/37/Thr41) and another that recognizes the total amount of that substrate protein.

-

Quantification and Analysis: Quantify the band intensities. A successful result will show a dose-dependent decrease in the phosphorylated substrate signal, while the total substrate level remains unchanged. This directly demonstrates functional inhibition of the target kinase in a cellular pathway.

Table 2: Representative Data from a Functional Western Blot Assay

| Compound Conc. (µM) | Relative Phospho-β-catenin Level | Relative Total β-catenin Level |

| 0 (Vehicle) | 1.00 | 1.00 |

| 0.1 | 0.85 | 1.02 |

| 1.0 | 0.42 | 0.98 |

| 10.0 | 0.11 | 1.01 |

Conclusion and Future Directions

While 6-Bromoindole-3-acetamide is a relatively understudied molecule, a systematic analysis based on its chemical features and the known bioactivities of related compounds strongly suggests its potential as a therapeutic agent. The most promising avenues for investigation lie in oncology (targeting protein kinases like GSK-3β), infectious diseases (inhibiting bacterial enzymes like CGL), and inflammation (modulating immune cell signaling).

The experimental workflows detailed in this guide provide a robust framework for moving from hypothesis to validated target. Successful identification of a primary target will unlock further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and in vivo efficacy studies in relevant disease models. The structural simplicity and synthetic tractability of 6-Bromoindole-3-acetamide make it an attractive starting point for a new chapter in indole-based drug discovery.

References

-

Shatila, M., et. al. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules. Available at: [Link]

-

Lopez-Alarcon, M., et. al. (2024). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules. Available at: [Link]

-

Azizian, J., et. al. (2022). Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. Frontiers in Chemistry. Available at: [Link]

-

Taha, M., et. al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega. Available at: [Link]

-

Hassan, M., et. al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Þórsdóttir, A. V., et. al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs. Available at: [Link]

-

Taleb, A., et. al. (2021). Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. International Journal of Pharmaceutics. Available at: [Link]

-

Gaur, R., et. al. (2024). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Current Pharmaceutical Analysis. Available at: [Link]

-

Rana, K., & Bala, R. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. Available at: [Link]

-

Madarakhandi, Y., et. al. (2022). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules. Available at: [Link]

-

Al-Ostath, A., et. al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

-

Al-Mulla, H. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Available at: [Link]

-

Wang, Y-E., et. al. (2025). Discovery of Indole-3-acetamide Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads. ResearchGate. Available at: [Link]

-

Kim, J., et. al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules. Available at: [Link]

-

Shatila, M., et. al. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules. Available at: [Link]

-

Taha, M., et. al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega. Available at: [Link]

-

Le, T. B., et. al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Kalinin, S. A., et. al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]

Sources

- 1. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety [mdpi.com]

- 11. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectral Analysis of 6-Bromoindole-3-acetamide: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectral characteristics of 6-Bromoindole-3-acetamide, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and insightful resource.

Introduction

6-Bromoindole-3-acetamide belongs to the indole family, a class of heterocyclic compounds that are constituents in many natural products and pharmacologically active molecules. The introduction of a bromine atom at the 6-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies. A thorough spectral analysis is paramount for the unambiguous identification and characterization of this molecule, ensuring its purity and providing foundational data for further research.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectral data, the following atom numbering scheme will be used for 6-Bromoindole-3-acetamide throughout this guide.

Caption: Molecular structure and atom numbering of 6-Bromoindole-3-acetamide.

Experimental Methodologies

The acquisition of high-quality spectral data is fundamental to accurate structural elucidation. The following sections detail the standard operating procedures for obtaining NMR, IR, and MS spectra for a compound such as 6-Bromoindole-3-acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromoindole-3-acetamide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its exchangeable proton signals appearing at a distinct chemical shift.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

A wider spectral width is used compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid 6-Bromoindole-3-acetamide sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of 6-Bromoindole-3-acetamide in a suitable solvent such as methanol or acetonitrile (typically 1-10 µg/mL).

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Spectrum Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak.

-

Fragmentation Analysis (MS/MS): To obtain further structural information, perform a tandem mass spectrometry (MS/MS) experiment. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Spectral Data and Interpretation

The following sections present the predicted spectral data for 6-Bromoindole-3-acetamide and a detailed interpretation based on established spectroscopic principles and data from analogous compounds.

¹H NMR Spectrum (Predicted, 400 MHz, DMSO-d₆)

The ¹H NMR spectrum of 6-Bromoindole-3-acetamide is expected to show distinct signals for the indole ring protons, the methylene protons, the amide protons, and the N-H proton of the indole. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the acetamide group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Indole N-H) | ~11.0 | br s | - |

| H-7 | ~7.6 | d | ~1.8 |

| H-4 | ~7.4 | d | ~8.4 |

| H-2 | ~7.2 | s | - |

| H-5 | ~7.1 | dd | ~8.4, ~1.8 |

| Amide (-NH₂) | ~7.3 and ~6.8 | br s | - |

| Methylene (-CH₂-) | ~3.5 | s | - |

Interpretation:

-

Indole N-H (H-1): The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (around 11.0 ppm) due to its acidic nature and hydrogen bonding with the DMSO solvent.[1]

-

Aromatic Protons (H-4, H-5, H-7): The bromine atom at the C-6 position will influence the chemical shifts of the aromatic protons. H-7, being ortho to the bromine, is expected to be a doublet with a small meta-coupling constant. H-4 will be a doublet due to ortho-coupling with H-5. H-5 will appear as a doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-7.

-

Indole C-2 Proton (H-2): This proton typically appears as a singlet in the aromatic region.

-

Amide Protons (-NH₂): The two amide protons are diastereotopic and may appear as two separate broad singlets. Their chemical shifts can be variable and are dependent on concentration and temperature.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are expected to appear as a singlet due to the absence of adjacent protons for coupling.

¹³C NMR Spectrum (Predicted, 100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-9 (C=O) | ~172.5 |

| C-7a | ~137.0 |

| C-3a | ~128.0 |

| C-2 | ~124.0 |

| C-4 | ~121.0 |

| C-5 | ~120.0 |

| C-7 | ~114.0 |

| C-6 | ~113.0 |

| C-3 | ~108.0 |

| C-8 (-CH₂-) | ~32.0 |

Interpretation:

-

Carbonyl Carbon (C-9): The amide carbonyl carbon is expected to resonate at a downfield chemical shift, typically around 172.5 ppm.[1]

-

Aromatic and Indole Carbons: The chemical shifts of the indole ring carbons are influenced by the electronegativity of the nitrogen and bromine atoms. The carbon bearing the bromine (C-6) is expected to have a chemical shift around 113.0 ppm. The other aromatic and indole carbons will appear in the typical range of 108-137 ppm.

-

Methylene Carbon (C-8): The methylene carbon will appear in the aliphatic region, with a predicted chemical shift of approximately 32.0 ppm.[1]

IR Spectrum (Predicted, ATR)

The IR spectrum will show characteristic absorption bands for the functional groups present in 6-Bromoindole-3-acetamide.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | ~3400 | Medium |

| N-H Stretch (Amide) | ~3350 and ~3180 | Medium |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium |

| C-H Stretch (Aliphatic) | ~2950-2850 | Weak |

| C=O Stretch (Amide I) | ~1660 | Strong |

| N-H Bend (Amide II) | ~1620 | Medium |

| C=C Stretch (Aromatic) | ~1580-1450 | Medium |

| C-N Stretch | ~1400 | Medium |

| C-Br Stretch | ~600-500 | Medium |

Interpretation:

-

N-H Stretching: The indole N-H stretch is expected around 3400 cm⁻¹. The primary amide will show two N-H stretching bands, an asymmetric stretch around 3350 cm⁻¹ and a symmetric stretch around 3180 cm⁻¹.

-

C=O Stretching: A strong absorption band around 1660 cm⁻¹ is characteristic of the amide carbonyl (Amide I band).

-

N-H Bending: The N-H bending vibration of the primary amide (Amide II band) is expected around 1620 cm⁻¹.

-

Aromatic C=C Stretching: Multiple bands in the 1580-1450 cm⁻¹ region are indicative of the aromatic indole ring.

-

C-Br Stretching: The carbon-bromine stretching vibration will appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Mass Spectrum (Predicted, ESI+)

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion: The molecular formula of 6-Bromoindole-3-acetamide is C₁₀H₉BrN₂O. The presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) will result in a characteristic isotopic pattern for the protonated molecular ion [M+H]⁺ at m/z 253 and 255.

-

Major Fragment Ions: The fragmentation of the molecule under ESI-MS/MS conditions is expected to proceed through characteristic pathways.

Caption: Predicted fragmentation pathway for 6-Bromoindole-3-acetamide in ESI-MS.

Interpretation of Fragmentation:

-

[M+H]⁺ (m/z 253/255): The protonated molecular ion, showing the characteristic isotopic pattern for a single bromine atom.

-

Loss of Ammonia (m/z 236/238): A common fragmentation pathway for primary amides is the loss of ammonia (17 Da).

-

Loss of the Acetamide Side Chain (m/z 194/196): Cleavage of the C3-C8 bond would result in the loss of the acetamide radical (•CH₂CONH₂), leading to a stable 6-bromoindole fragment.

-

Loss of Bromine (m/z 174): Loss of the bromine radical (•Br) would result in a fragment corresponding to the protonated indole-3-acetamide.

Conclusion

This technical guide has provided a detailed overview of the expected spectral characteristics of 6-Bromoindole-3-acetamide. By leveraging data from closely related compounds and applying fundamental spectroscopic principles, a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra has been presented. The predicted data and interpretations herein serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. The methodologies and analytical workflows described are grounded in established scientific practice to ensure trustworthiness and reproducibility.

References

-

PubChem. Indole-3-acetamide. National Center for Biotechnology Information. [Link]

Sources

Navigating the Physicochemical Landscape of 6-Bromoindole-3-acetamide: A Technical Guide to Solubility and Stability

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the realm of drug discovery and development, the journey of a candidate molecule from a promising lead to a viable therapeutic is paved with rigorous scientific evaluation. Among the most fundamental yet critical aspects of this evaluation are the solubility and stability of the active pharmaceutical ingredient (API). These intrinsic properties govern a molecule's bioavailability, manufacturability, and shelf-life, ultimately dictating its therapeutic potential. This technical guide provides an in-depth exploration of the solubility and stability of 6-bromoindole-3-acetamide, a heterocyclic compound of interest to researchers in medicinal chemistry and chemical biology. By synthesizing established analytical principles with practical, field-proven insights, this document aims to equip scientists with the knowledge to effectively handle, formulate, and analyze this promising indole derivative. The protocols and data presented herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

I. The Solubility Profile of 6-Bromoindole-3-acetamide

The solubility of an API is a primary determinant of its absorption and, consequently, its bioavailability. Understanding the solubility of 6-bromoindole-3-acetamide in various solvent systems is paramount for its application in both in vitro biological assays and the development of suitable formulation strategies. While specific quantitative data for 6-bromoindole-3-acetamide is not extensively published, a comprehensive profile can be extrapolated from its structural analogue, indole-3-acetamide, and the physicochemical properties of the indole scaffold.

The presence of the polar acetamide group suggests a degree of aqueous solubility, while the bromoindole core imparts significant lipophilicity. This amphiphilic nature dictates a nuanced solubility profile.

Anticipated Solubility in Common Laboratory Solvents

Based on the properties of indole-3-acetamide, the following solubility characteristics are anticipated for 6-bromoindole-3-acetamide. It is crucial to experimentally verify these properties for the specific compound.

| Solvent System | Type | Anticipated Solubility | Rationale & Expert Insights |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (~30 mg/mL for Indole-3-acetamide)[1] | DMSO is an excellent solvent for a wide range of organic molecules, including those with both polar and nonpolar moieties. The dissolution of indole-3-acetamide in DMSO is a standard practice for preparing stock solutions for biological screening. |

| Dimethylformamide (DMF) | Polar Aprotic | High (~30 mg/mL for Indole-3-acetamide)[1] | Similar to DMSO, DMF is a versatile polar aprotic solvent capable of effectively solvating 6-bromoindole-3-acetamide. |

| Methanol / Ethanol | Polar Protic | Soluble[2] | Lower alcohols are effective solvents for many indole derivatives due to their ability to engage in hydrogen bonding with the amide group and the indole nitrogen, while also accommodating the nonpolar ring system. |

| Aqueous Buffers (e.g., PBS, pH 7.2) | Aqueous | Sparingly Soluble (~0.1 mg/mL for Indole-3-acetamide in a 1:9 DMSO:PBS solution)[1] | The bromoindole core significantly limits water solubility. For aqueous biological assays, a common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, followed by dilution in the aqueous buffer. It is advised not to store such aqueous solutions for more than a day due to the potential for precipitation and degradation.[1] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3] This protocol is a self-validating system as it ensures that equilibrium has been reached.

Causality Behind Experimental Choices:

-

Excess Solid: The addition of an excess of the solid compound ensures that the solution becomes saturated, which is the fundamental principle of equilibrium solubility.

-

Constant Agitation: Continuous agitation at a controlled temperature is crucial to facilitate the dissolution process and reach equilibrium in a reasonable timeframe.

-

Equilibration Time: Allowing the system to equilibrate for at least 24-72 hours is necessary to ensure that the measured concentration represents the true equilibrium solubility and not a transient state.[4]

-